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Compound of Interest

Compound Name: MAPS855

Cat. No.: B10827909

Kinase Selectivity Profile of MAP855: A
Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of MAP855, a potent and
selective MEK1/2 inhibitor, against a panel of other kinases. The data presented is based on
findings from the primary research publication, "Discovery of MAP855, an Efficacious and
Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action"[1][2][3].

Executive Summary

MAPS855 is an ATP-competitive inhibitor of MEK1/2 with high potency.[1] Kinase selectivity
profiling demonstrates that MAP855 is highly selective for its primary targets, MEK1 and MEK2,
with minimal inhibition of a broad range of other kinases at a concentration of 1 uM. This high
degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic
for a therapeutic candidate.

Data Presentation: Kinase Selectivity of MAP855

The following table summarizes the kinase selectivity of MAP855 against a panel of 468
kinases. The data represents the percentage of inhibition at a 1 uM concentration of MAP855.
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Kinase Family % Inhibition @ 1pM
MEK1 (MAP2K1) STE 100

MEK2 (MAP2K2) STE 99

AAK1 Other <10

ABL1 TK <10

ABL2 TK <10

A complete list of the 468
kinases tested is available in
the supporting information of

the source publication.

Table 1: Kinase selectivity profiling of MAP855 against a panel of 468 kinases. The percentage
of inhibition was determined at a concentration of 1 uM.

Experimental Protocols

The kinase selectivity profiling of MAP855 was performed using the LanthaScreen™ Eu Kinase
Binding Assay.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)
competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of
interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. The
close proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET
signal. When a test compound (e.g., MAP855) competes with the tracer for the ATP binding
site, the FRET signal is reduced. The decrease in FRET is proportional to the binding affinity of
the test compound.

Procedure:
e Reagents:

o Kinase protein (tagged, e.g., with GST)
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[e]

LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

Alexa Fluor™ |abeled Kinase Tracer

o

[¢]

Test compound (MAP855)

[¢]

Assay buffer

Assay Plate Preparation:

o Test compounds are serially diluted in DMSO and then diluted in assay buffer.

o A mixture of the kinase and the Eu-labeled antibody is prepared.

o The tracer is diluted in assay buffer.

Assay Protocol:

o The test compound, kinase/antibody mixture, and tracer are added to the wells of a
microplate.

o The plate is incubated at room temperature to allow the binding reaction to reach
equilibrium.

Data Acquisition:

o The TR-FRET signal is measured using a plate reader capable of detecting the emission
from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm)
after excitation at ~340 nm.

o The emission ratio (665 nm / 620 nm) is calculated.

Data Analysis:

o The percentage of inhibition is calculated by comparing the emission ratio in the presence
of the test compound to the controls (no inhibitor and a known potent inhibitor).

o IC50 values can be determined by fitting the concentration-response data to a sigmoidal
dose-response curve.
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Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
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Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by MAP855.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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